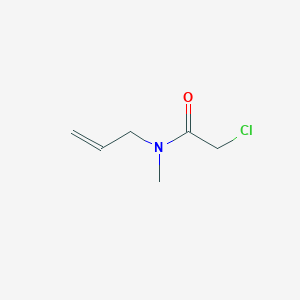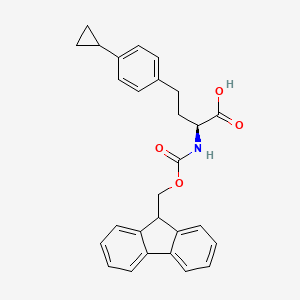
2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide is an organic compound with the molecular formula C6H10ClNO and a molecular weight of 147.604 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide typically involves the reaction of N-methyl-N-(prop-2-en-1-yl)amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted acetamides.
Oxidation: Products include N-oxides.
Reduction: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N,N-diethylacetamide: Similar structure but with diethyl groups instead of N-methyl-N-(prop-2-en-1-yl) groups.
2-Chloro-N-(prop-2-en-1-yl)acetamide: Lacks the N-methyl group.
N-(prop-2-en-1-yl)acetamide: Lacks both the chlorine and N-methyl groups.
Uniqueness
2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the chloro and N-methyl-N-(prop-2-en-1-yl) groups allows for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C6H10ClNO |
|---|---|
Peso molecular |
147.60 g/mol |
Nombre IUPAC |
2-chloro-N-methyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C6H10ClNO/c1-3-4-8(2)6(9)5-7/h3H,1,4-5H2,2H3 |
Clave InChI |
GANGOCMXLRYLOL-UHFFFAOYSA-N |
SMILES canónico |
CN(CC=C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 7-oxo-7,8-dihydropyrido[2,3-c]pyridazine-6-carboxylate](/img/structure/B12851479.png)

![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
